molecular formula C18H19NO6S B2913043 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1448072-27-2

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No. B2913043
CAS RN: 1448072-27-2
M. Wt: 377.41
InChI Key: SFMOTZCQWPJJOP-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide” is a complex organic compound. It contains a benzodioxole group, which is a common motif in many organic compounds with significant biological activities . The compound also includes a sulfonamide group, which is often found in various drugs due to its bioactive properties .

Scientific Research Applications

Detection of Carcinogenic Lead

The compound has been used in the synthesis of noble ligands for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach . A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF) .

Antioxidant and Antibacterial Activities

1,3-Benzodioxole, a component of the compound, is widely found in plant products and has shown potent antioxidant and antibacterial activities .

3. Cytotoxic Activity Against Human Tumor Cell Lines 1,3-Benzodioxole derivatives, which include the compound , have been reported to possess cytotoxic activity against several human tumor cell lines, including human colon carcinoma cells and multidrug-resistant nasopharyngeal carcinoma cells .

Anticancer Evaluation

A novel series of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized, and its members evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .

Synthesis of Amide Chalcone

An amide chalcone has been synthesized in a two-step reaction using the compound. First, N-(4-acetylphenyl)quinoline-3-carboxamide 2 was synthesized by the reaction of quinoline-3-carboxylic acid 1 and thionyl chloride (SOCl2), following the addition of 4-aminoacetophenone. Then, a typical Claisen–Schmidt reaction was made between 2 and piperonal using KOH solution as a catalyst in ethanol, under ultrasonic irradiation .

Drug Design

The compound has been used in the design of substituted cinnamides, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides. These cinnamides have been found to possess a variety of pharmacological activities, including cyclooxygenase inhibitors, anti-convulsant, antioxidants, anti-inflammatory agents, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities .

properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6S/c20-15(12-1-3-17-18(10-12)25-11-24-17)5-7-19-26(21,22)14-2-4-16-13(9-14)6-8-23-16/h1-4,9-10,15,19-20H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMOTZCQWPJJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCCC(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide

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